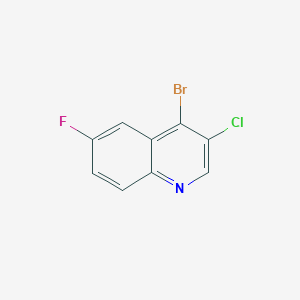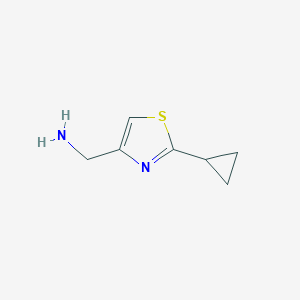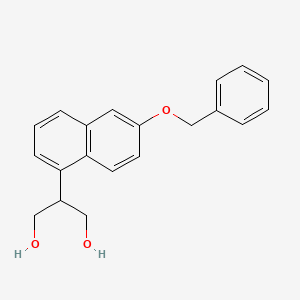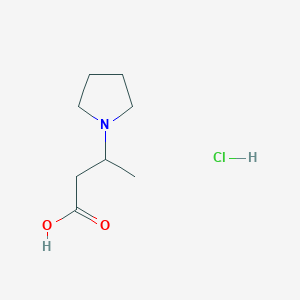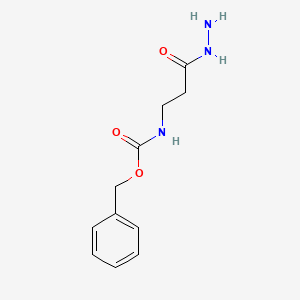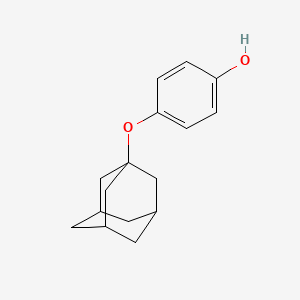![molecular formula C11H11BrClN3OS B1372155 4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885698-98-6](/img/structure/B1372155.png)
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as NMR, IR spectroscopy, and X-ray crystallography. Unfortunately, specific structural data for “4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine” is not available in the resources I have .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific physical and chemical property data for “4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine” is not available in the resources I have .Applications De Recherche Scientifique
Synthesis and Potential as Pharmacophores : Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have been synthesized and identified as important intermediates, showing inhibition of tumor necrosis factor-alpha and nitric oxide. These compounds have been synthesized through a green synthetic method involving condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei et al., 2017).
Inhibition of PI3K and PIKKs : 4-(Pyrimidin-4-yl)morpholines are privileged pharmacophores for inhibiting PI3K and PIKKs. They are notable for their ability to adopt a co-planar conformation with an adjacent aromatic core, which is important for kinase hinge binding. This highlights their potential in the development of inhibitors for the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).
Creation of Morpholinomethyl Derivatives : Research into thiazolo[3,2-a]pyrimidine derivatives has led to the synthesis of 7-morpholinomethyl derivatives. These compounds are derived from reactions involving bromomethyl thiazolopyrimidinones and morpholine, showcasing the chemical versatility and potential applications of morpholine-based pyrimidine derivatives (Kinoshita et al., 1987).
Antimicrobial Screening : A series of compounds containing quinoline, pyrimidine, and morpholine analogues have been synthesized and screened for antimicrobial activity. This demonstrates the potential of morpholine-based pyrimidine derivatives as bio-active molecules in the development of new antimicrobial agents (Desai et al., 2013).
Anti-inflammatory Agents : Compounds containing the morpholinomethylamino pyrimidine structure have been synthesized and shown to exhibit significant anti-inflammatory activity. This further underscores the therapeutic potential of these compounds in medical research (Chaydhary et al., 2015).
Applications in Cancer Research : Various morpholine-containing pyrimidine derivatives have been investigated for their cytotoxic effects and potential applications in cancer research. The compounds have shown promising results in inhibiting the growth of tumor cell lines and could be relevant for the development of anticancer drugs (Jantová et al., 2001).
Potential PET Agent for Parkinson's Disease : A morpholino-containing pyrimidine derivative, HG-10-102-01, has been synthesized for potential use as a PET imaging agent in Parkinson's disease research. This demonstrates the compound's application in neurological research and diagnostics (Wang et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3OS/c12-6-7-5-8-9(18-7)10(15-11(13)14-8)16-1-3-17-4-2-16/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJOTNSVPHXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673034 | |
| Record name | 6-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | |
CAS RN |
885698-98-6 | |
| Record name | 6-(Bromomethyl)-2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885698-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
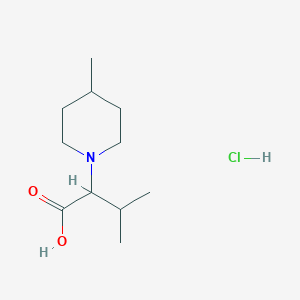
![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
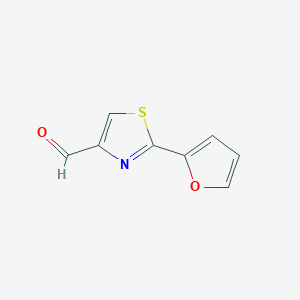
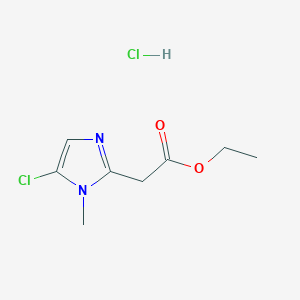
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

